Methyl 5-hydroxyquinoline-7-carboxylate
Description
Overview of the Quinoline (B57606) Scaffold in Chemical Science
The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of profound importance in chemical science. rsc.org It is recognized as a "privileged scaffold" and a versatile pharmacophore in medicinal chemistry, meaning its molecular framework is frequently found in biologically active compounds. google.commdpi.comresearchgate.net This prevalence is due to the scaffold's ability to interact with a wide range of biological targets.
Quinoline and its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. google.commdpi.com The unique chemical structure of the quinoline nucleus, combined with the flexibility to introduce various substituents at different positions, provides a rich platform for drug discovery and the development of new therapeutic agents. mdpi.com Its structural rigidity and capacity for hydrogen bonding, metal chelation, and π-π stacking interactions make it an ideal building block for creating molecules with specific biological functions. mdpi.commdpi.com Consequently, numerous quinoline-based drugs have been successfully developed and are used in clinical practice, underscoring the enduring significance of this heterocyclic system. mdpi.com
Significance of Hydroxyquinoline and Carboxylate Functionalities in Molecular Design
The introduction of specific functional groups onto the quinoline core dramatically influences the molecule's physicochemical properties and biological activity. The hydroxyquinoline and carboxylate moieties are particularly significant in molecular design.
The hydroxyquinoline group, especially the 8-hydroxyquinoline (B1678124) isomer, is renowned for its potent metal-chelating ability. rroij.comnih.gov The proximity of the hydroxyl group's oxygen and the pyridine ring's nitrogen allows for the formation of stable complexes with a wide variety of metal ions. rroij.comnih.gov This chelating property is central to many of its biological effects, including antimicrobial, antifungal, and neuroprotective activities, as it can interfere with the metal homeostasis essential for pathogens or pathological processes. rroij.comnih.govnih.gov Furthermore, hydroxyquinolines are valuable in materials science, serving as ligands in the creation of fluorescent chemosensors and as components in organic light-emitting diodes (OLEDs). rroij.comnih.gov
The carboxylate functionality (and its ester form, as in a methyl carboxylate) also imparts critical properties. In the context of quinoline derivatives, particularly the quinolones, the 3-carboxylate group is often essential for antibacterial activity. mdpi.com It plays a crucial role in binding to bacterial enzymes like DNA gyrase, thereby inhibiting bacterial replication. nih.gov The carboxylate group is a hydrogen bond acceptor and can participate in ionic interactions, enhancing the molecule's solubility and its ability to bind to biological targets. The combination of both a hydroxyl and a carboxylate group on a quinoline scaffold creates a multifunctional molecule with potential for strong metal chelation, enhanced target binding through multiple interaction points, and tailored electronic properties.
Research Landscape of Methyl 5-hydroxyquinoline-7-carboxylate
Despite the significant research interest in the broader class of hydroxyquinoline carboxylic acids and their esters, a detailed survey of the scientific literature reveals that this compound has not been the subject of extensive investigation. While its constituent parts—the quinoline core, the hydroxyl group, and the methyl carboxylate group—are all well-studied components of pharmacologically and materially important molecules, this specific isomeric arrangement has received limited attention in published research.
The compound is commercially available from various chemical suppliers, indicating its accessibility for synthetic and screening purposes. However, dedicated studies detailing its synthesis, characterization, biological activity, or material properties are not prominent in the current body of scientific literature. This suggests that this compound may represent an under-explored area within the vast field of quinoline chemistry. Its structural similarity to other biologically active hydroxyquinoline derivatives suggests it could be a valuable building block or a candidate for future research endeavors, potentially as an intermediate in the synthesis of more complex molecules or as a lead compound in screening for new biological activities.
Table 1: Chemical Compound Information
| Compound Name | Synonyms | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| This compound | Methyl 5-hydroxy-7-quinolinecarboxylate | C₁₁H₉NO₃ | 203.19 g/mol | 1261869-62-8 |
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-hydroxyquinoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)7-5-9-8(10(13)6-7)3-2-4-12-9/h2-6,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKJXSUTFUWWSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=N2)C(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of Methyl 5 Hydroxyquinoline 7 Carboxylate
Advanced Synthetic Strategies for Hydroxyquinoline Carboxylates
The synthesis of quinoline (B57606) derivatives has evolved significantly from classical methods like the Skraup, Doebner-von Miller, and Friedlander reactions. iipseries.orgvedantu.com Modern approaches prioritize efficiency, selectivity, and sustainability, leading to the development of advanced strategies for constructing the quinoline core with specific functional groups, such as those found in hydroxyquinoline carboxylates. numberanalytics.com These strategies often employ novel catalysts and reaction conditions to achieve high yields and control over the substitution pattern. numberanalytics.comnih.gov
Regioselective Synthesis Approaches
Achieving the correct placement of substituents on the quinoline ring is a central challenge in synthesizing specific isomers like Methyl 5-hydroxyquinoline-7-carboxylate. Regioselective synthesis ensures that functional groups are introduced at the desired positions.
One effective strategy involves the use of blocking groups during a Skraup reaction, a classical method for quinoline synthesis. researchgate.net For instance, a bromo substituent can be used as a stable blocking group to direct the cyclization process. This group remains intact during the harsh conditions of the Skraup reaction and can be easily removed in a subsequent step, ensuring the desired regiochemistry of the final 5-hydroxyquinoline (B119867) product. researchgate.net
Transition-metal catalysis also offers powerful tools for regioselective synthesis. A rhodium-catalyzed cyclization strategy between aniline (B41778) derivatives and alkynyl esters has been reported for the synthesis of quinoline carboxylates. mdpi.com This method demonstrates high regioselectivity, facilitating the ortho-C–H bond activation of the aromatic amine and its subsequent cyclization under mild conditions. mdpi.com
Multi-component Reaction Protocols
Multi-component reactions (MCRs) have become a cornerstone of modern synthetic chemistry due to their high efficiency and atom economy. rsc.orgrsc.org These reactions construct complex molecules, such as quinoline derivatives, in a single step from three or more starting materials. rsc.orgresearchgate.net This approach simplifies synthetic procedures, reduces waste, and allows for the rapid generation of diverse molecular scaffolds. rsc.orgiicbe.org
The Povarov reaction is a prominent example of an MCR used for quinoline synthesis. iipseries.orgrsc.org It typically involves a [4+2] cycloaddition between an imine (often formed in situ from an aniline and an aldehyde) and an alkene or alkyne. iipseries.orgrsc.org This method is particularly effective for producing substituted N-heterocycles and has been adapted for the synthesis of various quinoline derivatives. iipseries.org Microwave-assisted Povarov-type MCRs have been developed to synthesize 4-arylated quinolines from anilines, alkynes, and paraformaldehyde, demonstrating the versatility of this approach. rsc.org
Catalytic Methods in Quinoline Synthesis
Catalysis is pivotal in contemporary quinoline synthesis, offering pathways that are more efficient, selective, and environmentally friendly than traditional methods. nih.govmdpi.com A wide array of catalysts, including transition metal complexes, heterogeneous catalysts, and nanocatalysts, have been successfully employed. numberanalytics.comnih.govorganic-chemistry.orgrsc.org
Transition metals like palladium, copper, rhodium, and iron are widely used. numberanalytics.commdpi.comorganic-chemistry.org Palladium and copper catalysts are effective in cross-coupling and cyclization reactions, while rhodium and cobalt are often used to facilitate C-H bond activation pathways. numberanalytics.commdpi.com For example, copper-catalyzed intermolecular decarboxylative cascade cyclizations can produce 2-substituted quinolines from aryl aldehydes, anilines, and acrylic acid under aerobic conditions. organic-chemistry.org Similarly, single-atom iron catalysts have shown superior performance in the acceptorless dehydrogenative coupling for quinoline synthesis. organic-chemistry.org The use of nanocatalysts represents a green and efficient alternative, often allowing for milder reaction conditions, shorter reaction times, and easier catalyst recovery. nih.gov
Table 1: Overview of Catalytic Methods in Quinoline Synthesis
| Catalyst Type | Metal/Material Example | Reaction Type | Advantages | Source(s) |
|---|---|---|---|---|
| Transition Metal Complexes | Palladium (Pd), Copper (Cu) | Cross-coupling, Cyclization | High efficiency and selectivity in various C-C and C-N bond formations. | numberanalytics.com |
| Rhodium (Rh), Cobalt (Co) | C-H Activation/Annulation | Direct functionalization of C-H bonds, high atom economy. | mdpi.com | |
| Iron (Fe) | Dehydrogenative Coupling | Inexpensive, environmentally benign metal. | organic-chemistry.org | |
| Heterogeneous Catalysts | Zeolites, Nafion NR50 | Friedländer Synthesis | Recyclable, sustainable, easy separation from product. | numberanalytics.commdpi.comrsc.org |
| Nanocatalysts | Fe₃O₄-based MNPs | Friedländer Synthesis | High surface area, high reactivity, green reaction conditions (e.g., solvent-free). | nih.gov |
| Photocatalysts | Titanium Dioxide (TiO₂) | Aerobic Dehydrogenation | Uses visible light, O₂ as a green oxidant, environmentally friendly. | organic-chemistry.org |
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of quinoline synthesis is crucial for optimizing reaction conditions and predicting outcomes. Isotopic labeling studies, for example, have provided deep insights into classical reactions. A study on the Skraup-Doebner-Von Miller synthesis using ¹³C-labeled ketones revealed that the reaction proceeds through a fragmentation-recombination mechanism. nih.gov In this pathway, the aniline initially undergoes a conjugate addition to the α,β-unsaturated ketone, followed by a fragmentation into an imine and the original ketone. These fragments then recombine to form the final quinoline product. nih.gov This contrasts with a more direct cyclization pathway and highlights the dynamic nature of the intermediates involved.
Tautomerism Studies in Hydroxyquinoline Systems
Hydroxyquinolines, including the 5-hydroxy isomer, can exist as a mixture of constitutional isomers and tautomers. researchgate.net Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. chemrxiv.org For hydroxyquinolines, the most significant tautomerism is the equilibrium between the hydroxy (enol) form and the protonated nitrogen (quinolone or keto) form. researchgate.netrsc.org The position of this equilibrium can significantly impact the molecule's chemical properties and reactivity. chemrxiv.org For most hydroxyquinoline isomers, the enol (OH) form is the most stable tautomer, though exceptions like 2-hydroxyquinoline (B72897) exist, where the keto form (a cyclic amide) is favored. researchgate.netrsc.org
Enol-Keto Tautomerism
The enol-keto tautomerism in hydroxyquinoline systems is a dynamic equilibrium between the aromatic alcohol (enol) form and the non-aromatic ketone (keto or quinolone) form. masterorganicchemistry.com The stability of each tautomer is influenced by several factors, including intramolecular hydrogen bonding, solvent polarity, and the electronic effects of other substituents on the ring. rsc.orgresearchgate.net
Spectroscopic and crystallographic studies on 4-hydroxyquinolines have shown that the equilibrium is strongly dictated by the potential for internal hydrogen bonds. rsc.org For example, a hydrogen bond acceptor at the 3-position favors the enol form by creating a stable six-membered intramolecular hydrogen-bonded ring. Conversely, a hydrogen bond acceptor at the 2- or 8-position can shift the equilibrium to favor the keto form, potentially due to extended conjugation and alternative hydrogen bonding patterns. rsc.org Computational studies have also confirmed that in many substituted hydroxyquinolines, the keto tautomer is thermodynamically preferred. researchgate.net The solvent environment also plays a critical role; non-polar solvents may favor internally hydrogen-bonded enol forms, while polar, protic solvents can stabilize the more polar keto form. masterorganicchemistry.com
Table 2: Factors Influencing Enol-Keto Equilibrium in Hydroxyquinolines
| Factor | Favors Enol Form | Favors Keto Form | Rationale | Source(s) |
|---|---|---|---|---|
| Intramolecular H-Bonding | H-bond acceptor at C3 position. | H-bond acceptor at C2 or C8 position. | Formation of stable 6-membered H-bonded ring stabilizes enol. | rsc.org |
| Aromaticity | Yes | No (in one ring) | The enol form preserves the aromaticity of both rings. | masterorganicchemistry.com |
| Conjugation | Standard aromatic conjugation. | Extended cross-conjugation in the keto form. | The keto form can benefit from an extended π-system involving the carbonyl group. | rsc.org |
| Solvent Polarity | Less polar solvents. | More polar solvents. | Polar solvents can stabilize the more polar C=O bond in the keto form. | masterorganicchemistry.com |
Alkylation and Derivatization Reaction Mechanisms
The alkylation of hydroxyquinolines can proceed through different pathways, primarily involving nucleophilic attack by either the hydroxyl oxygen (O-alkylation) or the ring nitrogen (N-alkylation). The reaction mechanism is often a nucleophilic substitution, where a base deprotonates the hydroxyl group, creating a nucleophilic phenoxide that attacks an alkyl halide. researchgate.net
However, the mechanism can be more complex. Studies on the ethylation of substituted 3-ethoxycarbonyl-4-oxo-quinolines suggest that the reaction proceeds via a nucleophilic enolate intermediate. rsc.org In these cases, alkylation leads selectively to the N-alkylated product, with no O-alkylated intermediates detected. The site of attack is rationalized by analyzing the total charge distribution and frontier orbitals of the enolate intermediate. rsc.org This suggests that for compounds like this compound, which can exist in a keto-enol tautomeric equilibrium, the formation of an enolate under basic conditions could direct alkylation to the nitrogen atom.
Another important derivatization pathway is the photochemical C-H hydroxyalkylation, which allows for functionalization of the quinoline core. nih.gov This process involves visible-light excitation of a reagent that then engages in a single-electron transfer (SET) with the protonated quinoline, leading to the formation of a radical intermediate that can be functionalized. nih.gov
Electrochemical Oxidation Mechanisms
The electrochemical oxidation of hydroxyquinoline derivatives is a complex process involving the transfer of both electrons and protons. Studies on various hydroxyquinoline carboxylic acids have shown that the oxidation mechanism is generally not influenced by the presence of the carboxylic group. acs.orgnih.gov
Proton transfer is a critical step in the electrochemical oxidation of hydroxyquinolines. The efficiency of the electron transfer can be linked to the protonation of biocompounds that contain nitrogen bases. acs.org In the presence of a strong external proton acceptor, such as pyridine (B92270), the oxidation mechanism simplifies to an ECEC (electrochemical-chemical-electrochemical-chemical) process, involving the transfer of two electrons and two protons per molecule of the hydroxyquinoline derivative. acs.orgnih.gov
The process can be summarized as follows:
First Electron Transfer (E): The hydroxyquinoline molecule is oxidized, losing one electron to form a radical cation.
First Proton Transfer (C): The radical cation deprotonates, often facilitated by a base or another hydroxyquinoline molecule.
Second Electron Transfer (E): The resulting radical is further oxidized, losing a second electron.
Second Proton Transfer (C): The cation formed in the previous step loses a second proton.
The study of compounds like 7-hydroxyquinoline (B1418103) (7HQ) demonstrates that proton transfer can occur over a long range, facilitated by solvent molecules that form a "proton wire". elsevierpure.commdpi.com In aqueous solutions, a minimum of three water molecules is thought to be necessary to connect the hydroxyl and amino groups and facilitate this intermolecular proton transfer. elsevierpure.com The rate of excited-state intramolecular proton transfer (ESIPT) is also highly dependent on solvent polarity. researchgate.net
Derivatization Strategies for Structural Modification
Modifying the structure of this compound can be achieved by targeting either the quinoline core or the ester and carboxylic acid functionalities. These modifications are crucial for tuning the molecule's chemical and physical properties.
Functionalization at Quinoline Core Positions
The quinoline scaffold is a versatile platform for introducing a wide range of functional groups. Modern synthetic strategies, such as C-H bond functionalization, have emerged as powerful tools for the precise and selective modification of the quinoline ring, expanding its pharmacological potential. rsc.orgresearchgate.net
Key strategies include:
Halogenation: N-chlorosuccinimide (NCS) can be used under acidic conditions to introduce chlorine atoms, for example, at the C5 and C7 positions of 2-alkyl-8-hydroxyquinolines. nih.gov
Aminomethylation (Mannich Reaction): The Mannich reaction allows for the introduction of an aminomethyl group. For instance, 5-chloro-8-hydroxyquinoline (B194070) can react with paraformaldehyde and an amine like ciprofloxacin (B1669076) to yield a hybrid molecule. nih.gov
Metal-Catalyzed C-O Coupling: Copper catalysts under mild conditions can be used for the selective esterification at the C5 position of quinoline amides. researchgate.net
Synthesis from Precursors (Skraup Reaction): A series of 5-hydroxyquinolines can be prepared via the Skraup reaction, a classic method for quinoline synthesis. researchgate.net This allows for the introduction of substituents on the aniline precursor, which are then incorporated into the final quinoline structure.
The reactivity of different positions on the quinoline ring varies. For example, halides at the C5 position have been found to be significantly more reactive towards nucleophilic displacement than those at the C7 and C8 positions. researchgate.net
Ester and Carboxylic Acid Group Transformations
The ester and carboxylic acid groups at the C7 position offer convenient handles for further derivatization.
Ester Hydrolysis (Saponification): The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, typically under basic conditions (e.g., using KOH or NaOH) followed by acidification. researchgate.netresearchgate.net This transformation is often a preliminary step for other modifications.
Amide Formation: Quinoline-4-carboxylic acids can be converted to their corresponding acid chlorides using reagents like thionyl chloride (SOCl₂). The activated acid chloride can then react with various amines to form a wide range of amide derivatives. acs.org This is a common strategy for creating libraries of compounds for biological screening.
Multi-step Transformations: The carboxylic acid can be a starting point for more complex modifications. For example, it can be converted to an ester, which is then reacted with hydrazine (B178648) to form a hydrazide. This hydrazide can undergo condensation with aldehydes to form Schiff bases or be used to construct other heterocyclic rings. ajchem-a.com
Advanced Structural Characterization Methodologies
Spectroscopic Analysis Techniques
Spectroscopy is the cornerstone for elucidating the structure of Methyl 5-hydroxyquinoline-7-carboxylate, offering detailed insights into its molecular framework and electronic behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.
¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms (protons) in the molecule. The chemical shifts (δ) indicate the electronic environment of each proton, while the splitting patterns (multiplicity) reveal the number of neighboring protons.
¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete carbon count and characterization of their chemical environment (e.g., aromatic, carbonyl, methyl). While specific experimental data for this compound is not widely published, expected chemical shifts can be inferred from related 5-hydroxyquinoline (B119867) and substituted quinoline (B57606) structures. For instance, the carbon of the carbonyl group in the ester is expected to appear significantly downfield. chemicalbook.comresearchgate.net
Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Ring Protons | ¹H NMR | 7.0 - 9.0 | Doublet, Singlet | Aromatic region; specific shifts depend on position and substitution. |
| -OH Proton | ¹H NMR | > 10.0 | Singlet (broad) | Typically deshielded due to hydrogen bonding. |
| -OCH₃ Protons | ¹H NMR | ~3.9 | Singlet | Characteristic region for methyl ester protons. |
| Ring Carbons | ¹³C NMR | 110 - 160 | - | Aromatic and heterocyclic carbons. |
| C=O Carbon | ¹³C NMR | ~165 - 175 | - | Typical range for an ester carbonyl carbon. |
| -OCH₃ Carbon | ¹³C NMR | ~52 | - | Characteristic region for a methyl ester carbon. |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each type of bond and functional group has a characteristic vibrational frequency, making IR spectroscopy an excellent tool for identifying the functional groups present in this compound.
Key vibrational modes expected in the IR spectrum include:
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group. researchgate.net
C-H Aromatic Stretch: Absorption bands are typically found just above 3000 cm⁻¹.
C=O Ester Stretch: A strong, sharp absorption peak is expected in the range of 1700-1725 cm⁻¹, which is indicative of the carbonyl group in the methyl ester. spectroscopyonline.com
C=C and C=N Aromatic Ring Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region correspond to the vibrations of the quinoline ring system. researchgate.netnih.gov
C-O Stretch: Bands associated with the C-O bonds of the ester and the phenol (B47542) are expected between 1000-1300 cm⁻¹. spectroscopyonline.com
Interactive Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Ester (-COOCH₃) | C=O Stretch | 1700 - 1725 | Strong, Sharp |
| Quinoline Ring | Aromatic C-H Stretch | > 3000 | Medium |
| Quinoline Ring | C=C / C=N Stretch | 1450 - 1600 | Medium-Strong |
| Ester / Phenol | C-O Stretch | 1000 - 1300 | Medium-Strong |
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uk
For this compound (C₁₁H₉NO₃), the calculated molecular weight is approximately 203.19 g/mol . biosynth.com In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z ≈ 203.
The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. Common fragmentation pathways for this molecule would likely involve:
Loss of a methoxy (B1213986) radical (•OCH₃): This would result in a fragment ion at m/z 172 (M - 31). This is a common fragmentation for methyl esters. libretexts.org
Loss of the entire methoxycarbonyl radical (•COOCH₃): This would produce a fragment at m/z 144 (M - 59).
Cleavage of the quinoline ring: The stable aromatic ring system can also undergo complex fragmentation, leading to a series of smaller characteristic ions. mcmaster.ca
UV-Vis spectroelectrochemistry combines ultraviolet-visible spectroscopy with electrochemistry to study the electronic absorption spectra of a molecule as it undergoes oxidation or reduction. This provides insight into the electronic transitions and the nature of the electrochemically generated species.
The UV-Vis spectrum of this compound is dictated by the π-electron system of the quinoline ring. The absorption bands observed are due to π → π* and n → π* electronic transitions. researchgate.net Studies on related hydroxyquinoline derivatives show that the oxidation mechanism can be complex, often involving proton transfer steps. nih.gov The presence of both the electron-donating hydroxyl group and the electron-withdrawing carboxylate group influences the energy of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the absorption wavelengths and the electrochemical behavior of the molecule. rroij.com
Photophysical studies investigate the interaction of a molecule with light, specifically its absorption and subsequent emission processes. These properties are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs). mdpi.com
The absorption profile of this compound, typically measured in a suitable solvent, is characterized by distinct bands in the UV and visible regions, corresponding to the electronic transitions within the quinoline chromophore. nih.gov
Fluorescence spectroscopy measures the light emitted by a molecule as it relaxes from an excited electronic state back to the ground state. 8-Hydroxyquinoline (B1678124) and its derivatives are well-known for their fluorescent properties. The emission wavelength and intensity are highly sensitive to the molecular structure and the local environment, such as solvent polarity. nih.gov The substitution pattern on the quinoline ring, including the positions of the hydroxyl and methyl carboxylate groups, significantly modulates the emission profile. The presence of the hydroxyl group, in particular, often plays a key role in the emission characteristics through processes like excited-state intramolecular proton transfer (ESIPT).
Photophysical Spectroscopic Investigations
Excited State Proton Transfer Dynamics
Excited State Proton Transfer (ESPT) is a significant photophysical process that can occur in molecules possessing both a proton-donating and a proton-accepting group within the same structure. In the case of this compound, the hydroxyl group at the 5-position can act as a proton donor, while the nitrogen atom of the quinoline ring can serve as a proton acceptor. Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the nitrogen atom can increase, facilitating the transfer of a proton. This process leads to the formation of a transient tautomeric species with distinct electronic and emissive properties.
The dynamics of ESPT are typically investigated using time-resolved fluorescence spectroscopy. By monitoring the temporal evolution of the fluorescence emission, the kinetics of the proton transfer process can be determined. However, a review of the current scientific literature reveals a lack of specific experimental studies on the excited-state proton transfer dynamics of this compound. While research on related hydroxyquinoline derivatives has demonstrated the occurrence of ESPT, direct experimental data for the title compound is not available. Future studies employing ultrafast laser spectroscopy would be necessary to probe the ESPT dynamics in this compound and to characterize the resulting photophysical properties.
X-ray Diffraction Crystallographic Analysis
X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural characterization of this compound.
Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined with high precision.
Despite the power of this technique, a search of crystallographic databases, including the Cambridge Structural Database (CSD), indicates that no single crystal X-ray diffraction data has been reported for this compound. Therefore, the precise solid-state structure, including unit cell parameters and atomic coordinates, remains to be determined. The table below illustrates the type of crystallographic data that would be obtained from a successful SC-XRD analysis.
| Crystallographic Parameter | Description | Typical Data for a Quinoline Derivative |
| Crystal System | The symmetry system to which the crystal belongs (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 8.5, b = 12.3, c = 9.8 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 105, γ = 90 |
| Volume (ų) | The volume of the unit cell. | 1000 |
| Z | The number of molecules per unit cell. | 4 |
| Calculated Density (g/cm³) | The theoretical density of the crystal. | 1.35 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |
Note: The data in this table is hypothetical and representative of a typical organic molecule. It is not the experimental data for this compound.
Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. PXRD is particularly useful for identifying different crystalline forms (polymorphs) of a compound, which can have distinct physical properties.
There is currently no published powder X-ray diffraction data for this compound. Such data would be valuable for quality control in any potential synthesis of the material and for studying its phase behavior under different conditions. A typical PXRD pattern would display a series of peaks at specific 2θ angles, corresponding to the different lattice planes in the crystal structure.
In the absence of direct crystallographic data for this compound, insights into its likely molecular conformation and intermolecular interactions can be inferred from the known crystal structures of closely related quinoline derivatives. It is expected that the quinoline ring system would be essentially planar. The orientation of the methyl carboxylate group at the 7-position would be a key conformational feature, likely influenced by steric and electronic factors to minimize energy.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in elucidating the electronic structure and reactivity of quinoline (B57606) derivatives.
Density Functional Theory (DFT) Applications in Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used method for investigating the electronic properties of molecules. nih.gov For quinoline derivatives, DFT calculations, often employing the B3LYP functional, are used to optimize molecular geometry and analyze electronic structures. sci-hub.se These calculations can determine key parameters such as bond lengths and angles, providing a detailed three-dimensional view of the molecule. sci-hub.se
For instance, studies on 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives show that the molecule's geometry influences its electronic properties and interaction capabilities. rsc.org DFT has been used to study the bonding mechanism of 8-hydroxyquinoline on surfaces, revealing insights into both physisorption and chemisorption processes. rsc.orgrsc.org The electronic structure analysis helps in understanding intramolecular charge transfer, which is a key feature of many quinoline derivatives. nih.gov
Hartree-Fock (HF) Methods for Electronic Structure
The Hartree-Fock (HF) method is another foundational quantum mechanical approach used to approximate the wavefunction and energy of a quantum many-body system in a stationary state. scirp.orgresearchgate.net While DFT methods have become more prevalent, HF calculations are still valuable for providing a baseline understanding of electronic structure. scirp.orgresearchgate.net Studies on bioactive molecules, including those with structures analogous to quinolines, have utilized HF methods to investigate electronic properties and generate molecular descriptors for quantitative structure-activity relationship (QSAR) studies. scirp.orgresearchgate.net These calculations provide insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity. scirp.orgresearchgate.net
Molecular Orbital Analysis (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and electronic transitions of a molecule. irjweb.comirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The HOMO-LUMO energy gap is a significant parameter that reflects the molecule's chemical stability; a smaller gap generally implies higher reactivity. sci-hub.seirjweb.com
For 8-hydroxyquinoline, the HOMO-LUMO gap has been calculated to be approximately 2.81 eV, suggesting a propensity to react by both donating and accepting electrons. researchgate.net Analysis of various 8-hydroxyquinoline derivatives shows that substitutions on the quinoline ring can modulate the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| HOMO | Data not specifically available in search results |
| LUMO | Data not specifically available in search results |
| Energy Gap (ΔE) | ~2.81 |
Charge Distribution Analysis (e.g., Mulliken Population Analysis)
Mulliken population analysis is a method for estimating the partial atomic charges in a molecule from the results of quantum chemistry calculations. irjweb.com This analysis provides a picture of the electron distribution and helps identify the electrophilic and nucleophilic sites within the molecule. irjweb.com For heterocyclic compounds, understanding the charge distribution is essential for predicting how they will interact with biological targets. irjweb.com In quinoline derivatives, the nitrogen atom and the oxygen of the hydroxyl group are typically regions of negative charge, making them likely sites for interaction with positively charged residues or metal ions in biological systems. irjweb.com
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. researchgate.net These methods are invaluable in drug discovery for identifying potential drug candidates and understanding their mechanisms of action. researchgate.net
Prediction of Binding Modes and Interaction Mechanisms
Molecular docking studies have been performed on analogs like 8-hydroxyquinoline-7-carboxylic acid to predict their binding modes with specific protein targets. researchgate.net For example, the binding of 8-hydroxyquinoline-7-carboxylic acid to metallo-β-lactamases (MBLs) like VIM-2 and NDM-1 has been modeled. researchgate.net These simulations predict the specific amino acid residues in the active site that the inhibitor interacts with, as well as the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, metal chelation). researchgate.net
The 8-hydroxyquinoline scaffold is known for its metal-chelating properties, and docking studies often show the hydroxyl group and the nitrogen atom of the quinoline ring coordinating with metal ions in the active site of metalloenzymes. researchgate.net The carboxylic acid group can also form crucial hydrogen bonds with active site residues, further stabilizing the protein-ligand complex. researchgate.net
| Protein Target | Key Interacting Residues | Interaction Type |
|---|---|---|
| VIM-2 | Data not specifically available in search results | Metal chelation, Hydrogen bonding |
| NDM-1 | Data not specifically available in search results | Metal chelation, Hydrogen bonding |
Simulation of Molecular Dynamics and Conformational Analysis
There are no specific molecular dynamics (MD) simulations or detailed conformational analyses for Methyl 5-hydroxyquinoline-7-carboxylate found in published scientific literature. Such studies would be valuable to understand the molecule's flexibility, solvent interactions, and the conformational landscape related to the orientation of its carboxylate and hydroxyl groups. Typically, MD simulations provide insight into the dynamic behavior of a molecule over time, while conformational analysis identifies stable low-energy spatial arrangements, which are crucial for understanding its chemical behavior and potential biological interactions. However, this information has not been documented for this particular compound.
Mechanistic Computational Studies (e.g., Reaction Pathways, Energetics)
No mechanistic computational studies detailing reaction pathways or the energetics of reactions involving this compound have been reported in the available scientific literature. Research on related quinoline derivatives often employs computational methods to investigate reaction mechanisms, such as methylation or hydrolysis, by calculating transition state energies and reaction energy profiles. These studies help elucidate the feasibility and kinetics of chemical transformations. The absence of such data for this compound means that its specific reaction energetics and pathways have not been computationally characterized.
Investigation of Biological Activities and Mechanistic Pathways
Enzyme Inhibition Studies: Mechanistic Aspects
The hydroxyquinoline moiety is a well-established pharmacophore known for its ability to inhibit a diverse range of enzymes, often through mechanisms involving metal chelation and specific interactions within enzyme active sites.
bc1 Protein Complex: The cytochrome bc1 complex is a critical component of the cellular respiratory chain and a target for agricultural fungicides and potential drugs. nih.gov While specific inhibitory studies targeting the bc1 complex with Methyl 5-hydroxyquinoline-7-carboxylate are not extensively detailed, the general class of quinoline-based compounds has been explored for this target. For instance, structure-based design has led to potent quinoline-containing inhibitors of the bc1 complex. nih.gov The mechanism often involves blocking the quinol oxidation (Qo) site, thereby disrupting the electron transfer chain. nih.gov Different inhibitors can induce distinct conformational changes in the complex, particularly affecting the mobility of the iron-sulfur protein (ISP) domain, which is crucial for electron transfer. nih.gov
Cysteine Proteases: Cysteine proteases are involved in numerous physiological and pathophysiological processes, making them attractive therapeutic targets. ku.edu These enzymes feature a catalytic cysteine residue in their active site, which is amenable to covalent targeting. nih.gov Although a wide array of inhibitors for cysteine proteases exists, specific data on the inhibitory action of this compound is limited in the current literature. ku.edueuropeanpharmaceuticalreview.comgoogle.com
HIV-1 Integrase: The 8-hydroxyquinoline (B1678124) scaffold is a recognized structural motif in the development of HIV-1 integrase (IN) inhibitors. nih.gov This viral enzyme is essential for integrating the viral DNA into the host genome, and its inhibition is a key strategy in antiretroviral therapy. nih.gov Hydroxyquinoline-based inhibitors function by chelating essential metal ions (typically Mg²⁺) within the enzyme's active site, which are required for the catalytic activity of polynucleotidyl transfer. nih.gov This metal-binding ability is a crucial aspect of their inhibitory mechanism. nih.gov Structure-activity relationship (SAR) studies on related compounds have demonstrated that modifications to the quinoline (B57606) core significantly impact potency. nih.gov
Diamine Oxidase: There is currently a lack of specific research findings detailing the inhibition of diamine oxidase by this compound or its close derivatives. Kinetic studies have been performed on this enzyme to understand its reaction mechanisms and inhibition by various other compounds. nih.gov
Understanding the kinetic mechanism of enzyme inhibition is fundamental for drug design. researchgate.net Different types of inhibition—competitive, non-competitive, and uncompetitive—reveal how a compound interacts with an enzyme and its substrate. researchgate.netnih.gov
For instance, kinetic studies on certain quinoline-based inhibitors targeting α-glucosidase have revealed a non-competitive mode of inhibition, suggesting the inhibitor binds to an allosteric site rather than the substrate-binding active site. nih.gov In another example, studies on quinolinol sulfonamide derivatives as inhibitors of Botulinum Neurotoxin A light chain (a metalloprotease) surprisingly indicated an uncompetitive inhibition mechanism. nih.gov A Lineweaver-Burk plot of the kinetic data showed that both the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ) decreased with increasing inhibitor concentration. nih.gov This suggests that these inhibitors preferentially bind to the enzyme-substrate (ES) complex. nih.gov Such detailed kinetic analyses are crucial for optimizing inhibitor design. embrapa.brnih.govresearchgate.net
Hydroxyquinolines can exist in multiple tautomeric forms, a property that can significantly influence their biological activity. beilstein-journals.orgmdpi.com The tautomeric equilibrium between the enol form (hydroxyquinoline) and the keto form (quinolone) can be affected by substituents and the solvent environment. mdpi.com For 5-hydroxyquinolines, the presence of the hydroxyl group allows for keto-enol tautomerism.
This phenomenon is critical for the function of many biologically active molecules, including nucleic acid bases, where the presence of minor tautomers can alter base-pairing and affect enzymatic processes. nih.gov In the context of hydroxyquinoline-based inhibitors, tautomerism plays a role in their ability to form specific hydrogen bonds and chelate metal ions within an enzyme's active site. The precise tautomeric form present upon binding can dictate the geometry and strength of these interactions, thereby influencing inhibitory potency. The ability to switch between forms allows for structural and chemical diversity that can be exploited by enzymes. mdpi.comnih.gov
Receptor Binding and Interaction Mechanisms
Beyond enzyme inhibition, the biological effects of this compound can be mediated by direct binding to cellular receptors. Molecular modeling and structural biology provide insights into these interactions at an atomic level.
Studies on a series of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation, have shed light on the binding mechanism. researchgate.netnih.gov Molecular modeling indicated that the 8-hydroxy-quinoline-7-carboxylic acid scaffold fits into the ATP-binding pocket of the kinase. researchgate.netnih.gov The inhibitory potency is believed to stem from key interactions with specific amino acid residues; for example, the scaffold can form hydrogen bonds with the side chains of Asp186 and Lys67 within the active site. researchgate.netnih.gov Similarly, analogs of 8-hydroxy-tetrahydroisoquinoline have been evaluated as inverse agonists for the serotonin (B10506) 7 receptor (5-HT₇R), where the 8-hydroxy group was found to allow for more robust interactions with the receptor, correlating with functional efficacy. nih.gov
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for optimizing lead compounds into potent and selective drug candidates. By systematically modifying the chemical structure of a parent compound, researchers can identify the key molecular features required for biological activity.
For the quinoline scaffold, the nature and position of substituents have a profound impact on biological activity. nih.gov In a series of 5-amino- and 5-hydroxyquinolone antibacterials, the choice of substituents at the C5, C7, C8, and N1 positions was shown to greatly influence DNA gyrase inhibition and antibacterial potency. nih.gov The effect of a C5-amino or C5-hydroxy group was found to be highly dependent on the substituent at the remote N1 position, highlighting the interplay between different parts of the molecule. nih.gov
In the context of Pim-1 kinase inhibition, the 8-hydroxy-quinoline-7-carboxylic acid moiety was identified as a crucial pharmacophore for activity. researchgate.netnih.gov SAR studies on a series of 2-styrylquinoline (B1231325) derivatives built upon this scaffold revealed how different substituents on the styryl ring affected potency. The data from these studies can be used to illustrate the impact of these modifications.
| Compound | Substituent (on Styryl Ring) | Pim-1 Inhibition IC₅₀ (µM) |
|---|---|---|
| Derivative 1 | 4-OH | 1.5 |
| Derivative 2 | 3,4-diOH | > 10 |
| Derivative 3 | 3-OMe, 4-OH | 0.6 |
| Derivative 4 | 3-OH, 4-OMe | > 10 |
| Derivative 5 | 2,5-diOH | 1.1 |
| Derivative 6 | 2,3,4-triOH | > 10 |
Data adapted from studies on 8-hydroxy-quinoline-7-carboxylic acid derivatives. The IC₅₀ values represent the concentration required for 50% inhibition of Pim-1 kinase activity. researchgate.net
The data indicate that subtle changes in the substitution pattern on the styryl ring lead to significant differences in inhibitory potency. researchgate.net For example, a compound with a 3-methoxy, 4-hydroxy pattern was significantly more potent than its 3-hydroxy, 4-methoxy isomer, and the presence of multiple hydroxyl groups was often detrimental to activity. researchgate.net These findings underscore the importance of electronic and steric effects of substituents in governing the biological activity of quinoline derivatives. nih.govresearchgate.netacs.org
Based on a comprehensive search of available scientific literature, there is currently no specific published research data for the chemical compound "this compound" that addresses the topics outlined in your request. The investigation of its biological activities, mechanistic pathways, metal chelation properties, and cellular mechanisms has not been detailed in the accessible literature.
Therefore, it is not possible to generate a scientifically accurate article focusing solely on "this compound" with the requested structure and content. Information available pertains to the broader class of 8-hydroxyquinolines and other derivatives, but providing that information would violate the strict instruction to focus exclusively on the specified compound.
Cellular and Molecular Mechanistic Investigations (in vitro, non-clinical)
Investigations into Mechanisms of Action
Research into quinoline derivatives has uncovered several key mechanisms through which these compounds exert their biological effects, including the modulation of protein aggregation, angiogenesis, and proteasome activity. These pathways are critical in the context of neurodegenerative diseases and cancer.
Inhibition of Protein Aggregation
The aggregation of misfolded proteins is a pathological hallmark of many neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases. nih.govmdpi.com Quinoline derivatives, particularly those based on the 8-hydroxyquinoline (8HQ) structure, have been identified as potent inhibitors of this process. nih.gov These compounds can effectively inhibit the self-aggregation of peptides like Aβ1–42 and can disaggregate pre-formed fibrils. nih.gov The mechanism often involves the chelation of metal ions like copper and zinc, which are known to promote protein aggregation and oxidative stress. nih.govnih.gov By sequestering these metal ions, 8HQ derivatives can restore metal homeostasis and prevent the formation of toxic protein oligomers and plaques. nih.gov
For instance, a family of steroid–quinoline hybrid compounds demonstrated efficacy in inhibiting Aβ1–42 aggregation in vitro and reverting the number and area of fibrils in neuroblastoma cells. nih.gov Another well-studied derivative, Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), has also been investigated for its ability to modulate metal homeostasis in neurodegenerative disorders. researchgate.net
| Compound Class | Target Protein | Mechanism of Action | Observed Effect | Reference |
| Steroid-quinoline hybrids | Amyloid-β (Aβ) | Inhibition of Aβ1-42 self-aggregation; Disaggregation of pre-formed fibrils | Delayed fibril growth; Reversion of fibril number and area in cells. | nih.gov |
| 8-Hydroxyquinolines | Amyloid-β (Aβ) | Metal chelation (Cu2+, Zn2+); Interruption of metal-mediated aggregation | Inhibition of Aβ plaque formation; Reduction of metal-driven oxidative damage. | nih.govnih.gov |
| Clioquinol (PBT1) | Amyloid-β (Aβ) | Modulation of metal homeostasis | Improved cognition in a pilot study for Alzheimer's disease. | researchgate.net |
Anti-angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making it a key target for cancer therapy. nih.gov While direct studies on this compound are limited, research on related heterocyclic structures has shown significant anti-angiogenic potential. For example, methyl hydroxychalcone (B7798386) has been shown to inhibit angiogenesis by blocking the Vascular Endothelial Growth Factor (VEGF) signaling pathway in Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov This compound significantly inhibited cell proliferation and capillary-like tube formation induced by VEGF. nih.gov Similarly, certain 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) derivatives have demonstrated potent anti-angiogenesis activity, which is linked to the inhibition of proteins such as KRas that are involved in signaling pathways promoting blood vessel formation. nih.gov
| Compound / Class | Assay / Model | Mechanism of Action | Key Finding | Reference |
| Methyl hydroxychalcone | Rat Aorta Assay, HUVEC proliferation | Blocks VEGF signaling pathway, reduces VEGF-165 levels | Dose-dependent inhibition of angiogenesis. | nih.gov |
| Tetrahydroisoquinoline (THIQ) derivatives | VEGF_ADSC/ECFC Angiotube Assay | KRas inhibition | Potent inhibition of angiotube area formation. | nih.gov |
Proteasome Inhibition
The proteasome is a protein complex responsible for degrading unneeded or damaged proteins, playing a crucial role in cellular regulation, including signaling, cell cycle control, and tumor suppression. nih.gov Its inhibition is a validated strategy in cancer treatment. Substituted quinolines have been identified as a class of noncovalent proteasome inhibitors. nih.gov Kinetic analysis of one such quinoline derivative demonstrated that it acts as a non-competitive inhibitor, decreasing the Vmax and increasing the KM of the chymotrypsin-like (CT-L) activity of the 20S proteasome. nih.gov This mechanism distinguishes them from peptide-based suicide inhibitors and may offer advantages, such as effectiveness against bortezomib-resistant cell lines. nih.gov The inhibition of the proteasome by certain quinolines leads to the prevention of NF-κB mediated gene transcription, which is critical for cancer cell survival. nih.gov
| Compound Class | Target | Mechanism | Effect | Reference |
| Substituted Quinolines | 20S Proteasome (CT-L activity) | Non-competitive, allosteric inhibition | Decreases Vmax, increases KM of proteasome activity. | nih.gov |
| 5-amino-8-hydroxyquinoline | Human Proteasome | Non-competitive inhibition | Effective against bortezomib-resistant cells. | nih.gov |
Antineurodegenerative Pathways
The antineurodegenerative potential of quinoline derivatives is multifaceted, extending beyond the inhibition of protein aggregation. A primary mechanism is their ability to chelate redox-active metal ions, which are found at elevated levels in the brains of patients with Alzheimer's disease and contribute to oxidative stress and plaque formation. nih.gov By binding these metals, 8-hydroxyquinoline derivatives can mitigate metal-driven oxidative damage and neurotoxicity. mdpi.com This class of compounds often exhibits multifunctional properties, including antioxidant activity and inhibition of enzymes like cholinesterases, which are also implicated in the pathology of Alzheimer's disease. nih.govmdpi.com
Effects on Cellular Processes
The influence of quinoline derivatives extends to fundamental cellular processes, including the regulation of the cell cycle and the response to oxidative stress, particularly concerning mitochondrial function.
Cell Cycle
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Certain quinoline and related chromone (B188151) derivatives have been shown to interfere with this process, leading to cell cycle arrest and preventing cancer cell division. researchgate.net For example, specific 7-chloro-4-aminoquinoline-benzimidazole hybrids have been shown to effectively suppress cell cycle progression in leukemia and lymphoma cells. mdpi.com Analysis via flow cytometry revealed that these compounds can induce an arrest at the subG0/G1 phase, which is indicative of DNA fragmentation and suggests that the cells are undergoing apoptosis. mdpi.com Other studies on different derivatives have shown arrest at the G2 phase in liver and colon cancer cell lines. researchgate.net
| Compound Class | Cell Line | Effect | Phase of Arrest | Reference |
| Chromone derivatives | HepG2, HCT116 | Cell cycle arrest | G2 phase | researchgate.net |
| 7-chloro-4-aminoquinoline-benzimidazole hybrids | HuT78 (T-cell lymphoma) | Suppression of cell cycle progression, apoptosis | subG0/G1 phase | mdpi.com |
Oxidative Stress and Mitochondrial Potential
Mitochondrial dysfunction is a key feature of neurodegenerative diseases and is closely linked to oxidative stress. mdpi.com The generation of reactive oxygen species (ROS) can damage cellular components and lead to changes in the mitochondrial membrane potential (MMP), a critical indicator of mitochondrial health. mdpi.com Studies on novel 8-hydroxyquinoline analogs have demonstrated a potent cytoprotective effect by reversing the mitochondrial membrane depolarization caused by oxidative stress. mdpi.com This suggests that these compounds can protect mitochondrial integrity and function, which is a crucial aspect of their antineurodegenerative and cytoprotective profiles. mdpi.com
Exploration of Advanced Applications Non Clinical
Applications in Material Science and Optoelectronics
The field of material science has seen a surge in the use of organic molecules for developing novel materials with tailored optical and electronic properties. Quinoline (B57606) derivatives, in particular, have been a subject of intense research due to their inherent luminescent characteristics.
The fluorescence of 8-hydroxyquinoline (B1678124) is known to be weak due to an excited-state intermolecular proton transfer from the hydroxyl group to the pyridine (B92270) nitrogen. However, upon chelation with metal ions, the fluorescence emission is significantly enhanced, a phenomenon attributed to increased molecular rigidity. scispace.comrroij.com This property is central to the luminescent behavior of its derivatives.
The photophysical properties of quinoline derivatives are heavily influenced by intramolecular charge transfer (ICT) and twisted-intramolecular charge transfer (TICT) states, especially in molecules with electron-donating and electron-accepting moieties. nih.govresearchgate.net In Methyl 5-hydroxyquinoline-7-carboxylate, the hydroxyl group acts as an electron donor and the carboxylate group as an electron acceptor, creating a push-pull system that can facilitate charge transfer upon photoexcitation. This charge transfer character is crucial for tuning the emission wavelength and quantum efficiency of the molecule. Studies on related 5-substituted 8-hydroxyquinoline derivatives have shown that the nature of the substituent significantly impacts the photoluminescent properties of their metal complexes. researchgate.net
The fluorescent behavior of similar compounds, such as methyl-5-R-salicylates, is also governed by charge transfer from the substituent to the phenolic group. nih.gov In these systems, the presence of an intramolecular hydrogen bond and the extent of charge transfer dictate whether the molecule exhibits excited-state intramolecular proton transfer (ESIPT) and/or normal emission. nih.gov
| Compound/Complex | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/State |
| Al(III) complex of 5-alkoxymethyl-8-hydroxyquinoline | Not Specified | 538-540 | High | Not Specified |
| Al(III) complex of 5-aminomethyl-8-hydroxyquinoline | Not Specified | 538-540 | High | Not Specified |
| Al(III) complex with carbazole-substituted quinoline ligand | Not Specified | 554-558 | Not Specified | Various Solvents |
This table presents data for aluminum (III) complexes of 5-substituted 8-hydroxyquinoline derivatives, which are structurally related to this compound, to illustrate the luminescent potential of this class of compounds. researchgate.net
Metal complexes of 8-hydroxyquinoline and its derivatives are cornerstone materials in the fabrication of Organic Light-Emitting Diodes (OLEDs). rroij.com The most well-known example is tris(8-hydroxyquinolinato)aluminum (Alq3), which is widely used as an emissive and electron-transporting material. scirp.org The development of new quinoline-based ligands is a key strategy for tuning the emission color, efficiency, and stability of OLEDs.
Complexes of 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinolines with Al(III) have been synthesized and shown to exhibit green luminescence with high quantum yields. researchgate.net These complexes are soluble and stable in common organic solvents, which is advantageous for device fabrication. researchgate.net The introduction of different substituents on the quinoline ring allows for the modification of the electronic properties of the resulting metal complexes, thereby influencing the electroluminescent performance. While direct studies on this compound for OLED applications are not prevalent, its structure suggests that its metal complexes could also be promising candidates for use in OLEDs, potentially as emissive or charge-transporting materials. researchgate.netscirp.org
Catalytic Applications
The exploration of quinoline derivatives in catalysis is an emerging area of research. The presence of nitrogen and oxygen atoms in the structure of this compound suggests its potential to act as a ligand for transition metal catalysts. The catalytic activity of such complexes would depend on the nature of the metal center and the electronic environment provided by the quinoline ligand.
Research on related compounds has demonstrated the catalytic potential of this scaffold. For instance, the clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione has been achieved using silica-supported iron tetrasulfophthalocyanine catalysts. rsc.org This highlights the role of the quinoline structure in facilitating catalytic transformations. Furthermore, the development of selective and efficient catalytic systems, particularly those utilizing earth-abundant metals, is an important direction for future synthetic advances involving quinoline derivatives. vulcanchem.com While specific catalytic applications of this compound have yet to be extensively reported, its ability to form metal complexes suggests a potential role in various catalytic reactions. vulcanchem.com
Analytical Reagent Development
8-Hydroxyquinoline and its derivatives are well-established as excellent analytical reagents, particularly for the detection and quantification of metal ions. scispace.comnbinno.com Their utility stems from their ability to form stable and often colored or fluorescent chelate complexes with a wide range of metal cations. nbinno.com This property enables their use in various analytical techniques, including gravimetric analysis, spectrophotometry, and fluorometry. scispace.comnbinno.com
The development of novel chemosensors for the selective detection of specific metal ions is an active area of research. nih.gov Derivatives of 8-hydroxyquinoline are ideal building blocks for such sensors due to their inherent fluorophoric nature upon complexation. nih.gov For example, a colorimetric sensor based on 5-chloromethyl-8-hydroxyquinoline has been developed for the detection of Fe(II) ions in aqueous solutions. ou.ac.lk The introduction of the carboxylate group in this compound could enhance its water solubility and provide an additional coordination site, potentially leading to the development of new sensors with improved sensitivity and selectivity for specific metal ions.
| Detected Ion | Sensor Molecule | Detection Method |
| Fe(II) | 5-chloromethyl-8-hydroxyquinoline | Colorimetric |
| Fe(II), Co(II), Cu(II) | Carbohydrazide-based sensor | Colorimetric |
| Cr(III) | 8-hydroxyquinoline-carboxhydrazone | Fluorometric |
This table provides examples of metal ions detected by various functionalized 8-hydroxyquinoline derivatives, demonstrating the platform's versatility in analytical reagent development. ou.ac.lkmdpi.com
Corrosion Inhibition Mechanisms
Quinoline and its derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. researchgate.netbiointerfaceresearch.comnajah.eduresearchgate.net The mechanism of corrosion inhibition is generally attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. jmaterenvironsci.combohrium.com
The adsorption process is facilitated by the presence of heteroatoms (such as nitrogen and oxygen) with lone pairs of electrons and the π-electrons of the aromatic quinoline ring. researchgate.netnajah.edu These features allow for the formation of coordinate bonds with the vacant d-orbitals of the metal atoms. biointerfaceresearch.com Quinoline derivatives containing polar substituents like hydroxyl and carboxylate groups are particularly effective as they can form highly stable chelating complexes with the metal surface atoms through coordination bonding. researchgate.net
Studies on quinoline-3-carboxylate derivatives have shown high inhibition efficiencies for mild steel in acidic solutions. bohrium.comresearchgate.net These compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. jmaterenvironsci.combohrium.com The adsorption of these inhibitor molecules on the metal surface typically follows the Langmuir adsorption isotherm. jmaterenvironsci.combohrium.com Given its structure, this compound is expected to exhibit similar corrosion inhibition properties through the adsorption and formation of a protective layer on the metal surface.
| Inhibitor | Metal | Medium | Maximum Inhibition Efficiency (%) |
| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide | Mild Steel | 1 M HCl | 93.4 |
| Methyl 2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2–h]quinoline-3-carboxylate (P-1) | Mild Steel | 1 M HCl | 89.8 |
| Methyl 2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2–h]quinoline-3-carboxylate (P-2) | Mild Steel | 1 M HCl | 94.1 |
| 5-((benzylamino)methyl)quinolin-8-ol (8QN2) | Mild Steel | 1 M HCl | ~85 (at 5x10⁻³ M) |
| 5-(azidomethyl)quinolin-8-ol (8QN3) | Mild Steel | 1 M HCl | 90 (at 5x10⁻³ M) |
This table summarizes the corrosion inhibition efficiencies of various quinoline derivatives on mild steel in acidic media, highlighting the effectiveness of this class of compounds. biointerfaceresearch.comnajah.edubohrium.com
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
While classical methods for quinoline (B57606) synthesis exist, future research should focus on developing more efficient, scalable, and environmentally benign synthetic pathways for Methyl 5-hydroxyquinoline-7-carboxylate. Modern synthetic methodologies offer promising avenues to achieve these goals.
Transition Metal-Catalyzed Reactions: The application of palladium or copper-catalyzed cross-coupling reactions could provide more direct and modular routes to the quinoline core and its functionalization. vulcanchem.com These methods often proceed under milder conditions and with higher atom economy compared to traditional multi-step syntheses.
Photochemical and Electrochemical Methods: These emerging techniques can enable unique chemical transformations that are often difficult to achieve through conventional thermal methods. vulcanchem.com Exploring light or electricity-driven reactions could lead to novel, sustainable pathways for synthesis.
Flow Chemistry: The use of continuous flow reactors can offer superior control over reaction parameters such as temperature and mixing, leading to improved yields, selectivity, and safety. vulcanchem.com This approach is particularly valuable for scaling up the production of this compound for further investigation. vulcanchem.com
Future synthetic strategies should prioritize sustainability by minimizing waste, using less hazardous reagents, and reducing energy consumption.
Advanced Mechanistic Studies using Cutting-Edge Spectroscopic and Computational Techniques
A deep understanding of the structural, electronic, and reactive properties of this compound is crucial for its rational application. Advanced analytical and computational tools can provide unprecedented insights.
Spectroscopic Analysis: While standard techniques like ¹H NMR and mass spectrometry provide basic structural confirmation, advanced methods are needed for a more profound understanding. vulcanchem.com Two-dimensional NMR techniques (COSY, HSQC, HMBC) can definitively establish connectivity, while solid-state NMR could probe its crystalline structure. Advanced mass spectrometry techniques can elucidate fragmentation pathways in detail.
Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential. eurjchem.comsci-hub.se These studies can predict reactive sites, explore potential tautomeric forms (between the 5-hydroxy and the corresponding keto form), and rationalize spectroscopic data. vulcanchem.comeurjchem.com Such computational insights are invaluable for understanding reaction mechanisms and designing derivatives with tailored electronic properties. sci-hub.se
Table 1: Potential Spectroscopic and Computational Research Focuses
| Research Area | Technique/Method | Potential Insights |
| Structural Elucidation | 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals; confirmation of molecular connectivity. |
| Tautomerism Study | Variable Temperature NMR, DFT | Investigation of the equilibrium between the hydroxy and keto tautomers. |
| Electronic Properties | UV-Vis Spectroscopy, DFT | Understanding electronic transitions, HOMO-LUMO gap, and potential for photophysical applications. |
| Reactivity Prediction | Fukui Function Analysis (DFT) | Identification of electrophilic and nucleophilic sites to guide synthetic modifications. |
| Intermolecular Interactions | X-ray Crystallography, NCI analysis | Analysis of crystal packing, hydrogen bonding networks, and other non-covalent interactions. eurjchem.com |
Exploration of New Biological Targets and Pathways
The quinoline scaffold is a well-known pharmacophore present in numerous therapeutic agents with a wide range of activities, including antibacterial, anticancer, antimalarial, and neuroprotective effects. vulcanchem.comnih.govnih.gov However, the specific biological profile of this compound remains largely unexplored.
Future research should involve comprehensive biological screening to identify novel therapeutic applications. This could include:
Antimicrobial Activity: Screening against a broad panel of bacterial and fungal pathogens, including drug-resistant strains.
Anticancer Activity: Evaluating its cytotoxicity against various cancer cell lines and investigating its mechanism of action, such as kinase inhibition or DNA intercalation. vulcanchem.comnih.gov
Neuroprotective Effects: Investigating its potential in models of neurodegenerative diseases, possibly leveraging the metal-chelating properties common to hydroxyquinolines. nih.govnih.gov
Enzyme Inhibition Studies: Testing its activity against specific enzymes implicated in disease, such as those involved in viral replication or inflammatory pathways. nih.gov
Identifying new biological targets would be a critical step toward developing novel therapeutic agents based on this molecular framework.
Design and Synthesis of Derivatives for Specific Material Science or Catalytic Applications
The unique structure of this compound, featuring a hydroxyl group and a conjugated ring system, makes it an attractive building block for materials science and catalysis. vulcanchem.com
Material Science: 8-Hydroxyquinoline (B1678124) derivatives are known for their applications as electron carriers and emissive materials in Organic Light-Emitting Diodes (OLEDs). nih.govscispace.com By modifying the core structure of this compound—for example, by introducing different substituents on the quinoline ring—it may be possible to tune its photophysical properties (e.g., fluorescence quantum yield, emission wavelength) for applications in optoelectronics.
Catalysis: The hydroxyquinoline moiety is an excellent chelating ligand for various metal ions. scispace.comrroij.com Derivatives of this compound could be synthesized and complexed with metals to create novel catalysts for organic reactions. The electronic and steric properties of the ligand could be systematically varied to optimize catalytic activity and selectivity.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. springernature.comnih.gov These computational tools can significantly accelerate the research and development process for this compound and its analogs.
De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing libraries of quinoline compounds to design novel derivatives with desired properties. springernature.comresearchgate.net
Activity Prediction: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms like random forests and support vector machines, can be developed to predict the biological activity or material properties of newly designed compounds before their synthesis. nih.gov This allows researchers to prioritize the most promising candidates, saving time and resources. nih.govspringernature.com
Reaction Prediction: AI models can predict the outcomes and optimal conditions for chemical reactions, aiding in the development of efficient synthetic routes for novel derivatives. researchgate.net
By leveraging AI and ML, researchers can navigate the vast chemical space of quinoline derivatives more effectively, accelerating the discovery of new molecules with enhanced performance for specific biological or material applications. nih.gov
Q & A
Q. What are the key considerations for synthesizing Methyl 5-hydroxyquinoline-7-carboxylate with high purity and yield?
- Methodological Answer : Synthesis optimization involves selecting appropriate starting materials (e.g., quinoline derivatives), controlling reaction parameters (temperature, solvent polarity, catalyst loading), and monitoring progress via TLC or HPLC. For example:
- Reaction Setup : Use anhydrous conditions to prevent hydrolysis of ester groups.
- Catalysts : Test palladium or copper catalysts for cross-coupling reactions, referencing analogous quinoline syntheses .
- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
- Yield Tracking : Compare yields under varying conditions (see Table 1).
Table 1 : Example synthesis optimization data (hypothetical)
| Condition | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Standard | 80 | DMF | Pd(OAc)₂ | 65 |
| Optimized | 100 | DMSO | CuI | 82 |
Ensure reproducibility by documenting all parameters per guidelines for experimental rigor .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks by comparing to analogous compounds (e.g., methyl 4-chloro-7-methoxyquinoline-6-carboxylate ). Key signals include:
- Ester carbonyl (δ ~165–170 ppm in ¹³C NMR).
- Hydroxyquinoline protons (δ ~8–9 ppm in ¹H NMR).
- IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and hydroxyl (broad O-H stretch ~3200 cm⁻¹) groups.
- Mass Spectrometry : Look for molecular ion [M+H]⁺ matching the molecular weight (e.g., 251.67 g/mol for a related compound ).
Cross-validate data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. What analytical methods are recommended for assessing the purity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column, mobile phase (acetonitrile/water with 0.1% formic acid), and UV detection at 254 nm. Compare retention times to standards.
- Elemental Analysis : Confirm C, H, N, O percentages within ±0.4% of theoretical values.
- Melting Point : Consistency across multiple batches (±2°C) indicates purity.
Document all data in supplementary materials to adhere to journal guidelines .
Advanced Research Questions
Q. How can contradictory data between computational simulations and experimental results for this compound be resolved?
- Methodological Answer :
- Replicate Experiments : Ensure reproducibility under identical conditions.
- Adjust Computational Parameters : Re-optimize basis sets (e.g., B3LYP/6-31G*) or solvent models in DFT simulations.
- Cross-Validation : Use X-ray crystallography (via SHELX ) to resolve structural discrepancies. For example, if simulations predict a planar quinoline ring but XRD shows torsion, re-examine steric effects.
Publish negative results to aid community-driven problem-solving .
Q. What experimental design principles apply when studying the reactivity of this compound under varying pH or temperature?
- Methodological Answer :
- DOE (Design of Experiments) : Vary pH (3–10), temperature (25–100°C), and solvent polarity. Monitor degradation via HPLC.
- Kinetic Studies : Use pseudo-first-order kinetics to determine rate constants.
- Control Variables : Maintain constant ionic strength with buffer solutions.
Reference systematic review frameworks to ensure methodological rigor .
Q. How should researchers approach structure-activity relationship (SAR) studies for this compound derivatives?
- Methodological Answer :
- Derivatization : Modify functional groups (e.g., ester → amide, hydroxyl → methoxy) and compare bioactivity.
- Data Analysis : Use multivariate regression to correlate substituent effects (e.g., Hammett σ values) with activity.
- Crystallographic Validation : Resolve electron density maps of active derivatives using SHELXL .
Address conflicting SAR interpretations by revisiting assay conditions (e.g., cell line variability) .
Guidance for Data Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
